Cas no 1072945-65-3 (3-(Butylsulfonamido)phenylboronic Acid)

3-(Butylsulfonamido)phenylboronic Acid structure
1072945-65-3 structure
商品名:3-(Butylsulfonamido)phenylboronic Acid
CAS番号:1072945-65-3
MF:C10H16BNO4S
メガワット:257.11434
MDL:MFCD10699611
CID:829040

3-(Butylsulfonamido)phenylboronic Acid 化学的及び物理的性質

名前と識別子

    • (3-(Butylsulfonamido)phenyl)boronic acid
    • 3-(Butylsulfonamido)phenylboronic acid
    • 3-(Butylsulfonamido)phenylboronic Acid
    • MDL: MFCD10699611

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.49 g/l)(25ºC)、

3-(Butylsulfonamido)phenylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B693923-250mg
3-(Butylsulfonamido)phenylboronic Acid
1072945-65-3
250mg
$ 155.00 2023-04-18
A2B Chem LLC
AD68755-1g
3-(Butylsulfonamido)phenylboronic acid
1072945-65-3 98%
1g
$142.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249398-5g
3-(Butylsulfonamido)phenylboronic acid
1072945-65-3 98%
5g
¥6904.00 2024-08-09
TRC
B693923-100mg
3-(Butylsulfonamido)phenylboronic Acid
1072945-65-3
100mg
$ 81.00 2023-04-18
TRC
B693923-1g
3-(Butylsulfonamido)phenylboronic Acid
1072945-65-3
1g
$ 333.00 2023-04-18
abcr
AB270983-5 g
3-(Butylsulfonamido)phenylboronic acid; 98%
1072945-65-3
5g
€858.00 2023-06-22
Ambeed
A136830-5g
(3-(Butylsulfonamido)phenyl)boronic acid
1072945-65-3 98%
5g
$275.0 2024-04-26
A2B Chem LLC
AD68755-5g
3-(Butylsulfonamido)phenylboronic acid
1072945-65-3 98%
5g
$532.00 2024-04-20
1PlusChem
1P007X5F-1g
3-(Butylsulfonamido)phenylboronic acid
1072945-65-3 98%
1g
$185.00 2025-02-22
1PlusChem
1P007X5F-5g
3-(Butylsulfonamido)phenylboronic acid
1072945-65-3 98%
5g
$699.00 2025-02-22

3-(Butylsulfonamido)phenylboronic Acid 関連文献

3-(Butylsulfonamido)phenylboronic Acidに関する追加情報

Introduction to 3-(Butylsulfonamido)phenylboronic Acid (CAS No. 1072945-65-3) in Modern Chemical and Pharmaceutical Applications

3-(Butylsulfonamido)phenylboronic Acid, identified by its Chemical Abstracts Service (CAS) number 1072945-65-3, is a specialized organoboron compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical development, and materials science. This compound, characterized by its phenyl ring substituted with a butylsulfonamido group and a boronic acid moiety, exhibits unique reactivity and functional properties that make it a valuable intermediate in various applications. The boronic acid functionality, in particular, facilitates its role in cross-coupling reactions, while the butylsulfonamido group contributes to its solubility and interaction with biological systems.

The utility of 3-(Butylsulfonamido)phenylboronic Acid is underscored by its increasing adoption in cutting-edge research and industrial processes. Boronic acids are well-known for their ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. This reaction is pivotal in constructing complex molecular architectures, which are essential for the development of novel pharmaceuticals and advanced materials. The presence of the butylsulfonamido group enhances the compound's compatibility with various solvent systems and biological matrices, broadening its scope of application.

In recent years, there has been a surge in research focusing on the development of boronic acid derivatives for therapeutic applications. These compounds have shown promise as inhibitors of enzymes and receptors involved in disease pathways, making them attractive candidates for drug discovery. For instance, studies have demonstrated the potential of boronic acid-containing molecules in targeting glycoproteins and glycolipids, which are critical components of cellular communication and pathogenesis. The specific structural features of 3-(Butylsulfonamido)phenylboronic Acid make it a particularly interesting candidate for such investigations.

The synthesis of 3-(Butylsulfonamido)phenylboronic Acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the boronic acid group is often achieved through halogen-metal exchange followed by lithiation and quenching with an electrophilic boron source. The subsequent functionalization with the butylsulfonamido moiety requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and commercial purposes.

One of the most compelling aspects of 3-(Butylsulfonamido)phenylboronic Acid is its versatility in medicinal chemistry. Its ability to act as a bioisostere for other functional groups allows chemists to explore novel drug designs with tailored properties. For example, derivatives of this compound have been investigated as potential kinase inhibitors, where the boronic acid group interacts with the ATP-binding site of enzymes. Additionally, the butylsulfonamido group can serve as a pharmacophore, influencing solubility and metabolic stability.

The role of 3-(Butylsulfonamido)phenylboronic Acid extends beyond pharmaceutical applications into materials science. Boronic acids are known to form coordination complexes with metals, leading to applications in catalysis and material design. The unique electronic properties of this compound make it suitable for developing organic electronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Furthermore, its ability to undergo reversible coordination with metal ions has implications for smart materials that can respond to environmental stimuli.

Recent research has also highlighted the potential of 3-(Butylsulfonamido)phenylboronic Acid in biotechnology. Its interactions with biological molecules have been studied for applications in diagnostic imaging and targeted drug delivery systems. Boronic acid-containing polymers have been developed as hydrogels that can release therapeutic agents in response to specific biological cues. This functionality is particularly relevant in creating smart drug delivery systems that can enhance therapeutic efficacy while minimizing side effects.

The future prospects for 3-(Butylsulfonamido)phenylboronic Acid are promising, driven by ongoing advancements in synthetic chemistry and interdisciplinary research. As our understanding of molecular interactions deepens, new applications are likely to emerge, further solidifying its importance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and engineers will be crucial in harnessing the full potential of this versatile compound.

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Amadis Chemical Company Limited
(CAS:1072945-65-3)3-(Butylsulfonamido)phenylboronic Acid
A1101320
清らかである:99%
はかる:5g
価格 ($):248.0